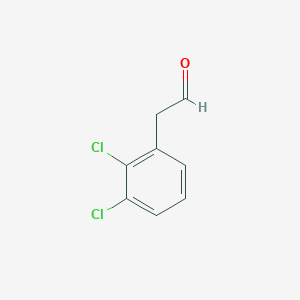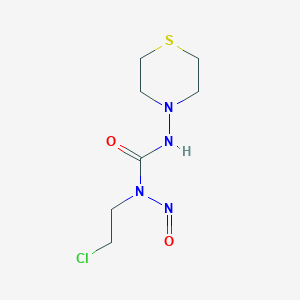
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea, also known as CENU, is a chemical compound that has been used in scientific research for several decades. It is a potent alkylating agent that has been shown to have anti-tumor activity in various cancer cell lines.
Mécanisme D'action
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is a potent alkylating agent that works by covalently binding to DNA. It forms adducts with the nitrogen atoms of the DNA bases, which leads to DNA damage and cell death. The adducts can also interfere with DNA replication and transcription, which further contributes to its anti-tumor activity.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, which is a programmed cell death mechanism. It can also inhibit angiogenesis, which is the process of forming new blood vessels that tumors need to grow. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has also been shown to modulate the immune system, which can help to enhance the anti-tumor response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in lab experiments is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying cancer biology. However, 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea is also highly toxic and can cause DNA damage in normal cells. This limits its use in vivo and requires careful handling in vitro.
Orientations Futures
There are several future directions for research on 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea. One area of interest is the development of new analogs that are less toxic and more selective for cancer cells. Another area of interest is the use of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea in combination with other drugs to enhance its anti-tumor activity. Finally, there is a need for further studies on the mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea to better understand its effects on cancer cells.
Méthodes De Synthèse
The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea involves the reaction of 1-(2-Chloroethyl)-3-(4-thiomorpholino)urea with nitrous acid. The reaction is carried out in an acidic medium, and the product is purified by recrystallization. The yield of the product is typically around 70%.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea has been extensively studied for its anti-tumor activity. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea works by alkylating DNA, which leads to DNA damage and cell death. It has also been shown to inhibit DNA synthesis and repair, which further contributes to its anti-tumor activity.
Propriétés
Numéro CAS |
114562-61-7 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea |
Formule moléculaire |
C7H13ClN4O2S |
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-thiomorpholin-4-ylurea |
InChI |
InChI=1S/C7H13ClN4O2S/c8-1-2-12(10-14)7(13)9-11-3-5-15-6-4-11/h1-6H2,(H,9,13) |
Clé InChI |
CTSVSIVXRZLSSJ-UHFFFAOYSA-N |
SMILES |
C1CSCCN1NC(=O)N(CCCl)N=O |
SMILES canonique |
C1CSCCN1NC(=O)N(CCCl)N=O |
Autres numéros CAS |
114562-61-7 |
Synonymes |
1-(2-chloroethyl)-1-nitroso-3-(4-thiomorpholino)urea CNTMU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



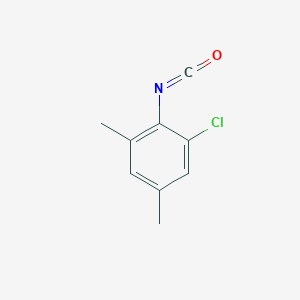
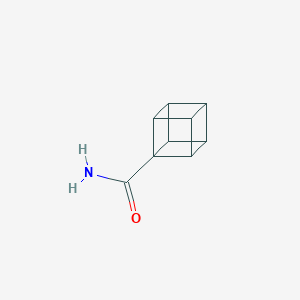
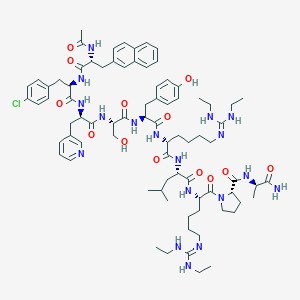


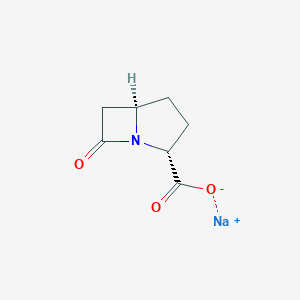
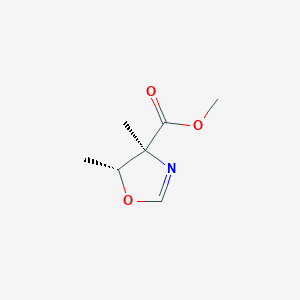
![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
